NU6140
Übersicht
Beschreibung
- CDKs spielen eine entscheidende Rolle bei der Zellzyklusregulation, und CDK2 ist am Zellzyklusfortschritt und der DNA-Replikation beteiligt.
- This compound zeigt eine 10- bis 36-fache Selektivität für CDK2 gegenüber anderen CDKs .
NU6140: ist ein selektiver Inhibitor von . Es zielt speziell auf den CDK2-Cyclin-A-Komplex ab.
Herstellungsmethoden
Synthesewege: Der Syntheseweg für this compound beinhaltet chemische Reaktionen, um seine Struktur zusammenzusetzen. Leider sind spezifische Synthesemethoden in der Literatur nicht leicht verfügbar.
Industrielle Produktion: Informationen über großtechnische Produktionsmethoden für this compound sind begrenzt.
Wissenschaftliche Forschungsanwendungen
Chemistry: NU6140 serves as a valuable tool in studying CDK2 function and cell cycle regulation.
Biology: Researchers use this compound to investigate cell cycle dynamics and potential therapeutic targets.
Medicine: this compound’s anti-cancer properties make it relevant for cancer research and drug development.
Industry: While not widely used in industry, this compound’s selectivity for CDK2 may have applications in drug discovery.
Wirkmechanismus
Target of Action
NU6140, also known as “4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide” or “Cdk2 inhibitor IV”, is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein serine/threonine kinase whose activity depends on association with a noncatalytic regulatory subunit called a cyclin . It plays a crucial role in the control of the cell cycle .
Mode of Action
This compound inhibits CDK2 interaction with cyclin A . It exhibits 10- to 36-fold selectivity over other CDKs . In addition to CDK2, this compound also potently inhibits Aurora A and Aurora B .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, specifically arresting cells in the G2/M phase . This is a crucial phase where the cell prepares for mitosis or division. The inhibition of Aurora kinases, which are essential for cell division, further contributes to this effect .
Pharmacokinetics
Its ability to inhibit cdk2 and induce apoptosis in various cancer cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
This compound induces apoptosis, or programmed cell death, in cancer cells . It reduces cell survival both by itself and in combination with other drugs like paclitaxel . The treatment with this compound results in a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 in surviving cells .
Action Environment
Like all drugs, its effectiveness can be influenced by various factors including the specific type of cells it is acting upon, the presence of other drugs, and the overall health status of the individual .
Biochemische Analyse
Biochemical Properties
NU6140 interacts with CDK2, a protein that plays a crucial role in the control of the cell cycle . It inhibits the interaction between CDK2 and cyclin A, exhibiting 10- to 36-fold selectivity over other CDKs . It also effectively inhibits Aurora A and Aurora B, with IC50s of 67 and 35 nM, respectively .
Cellular Effects
This compound has been shown to induce apoptosis in HeLa cervical carcinoma cells and arrest cells in the G2/M phase . It reduces cell survival both by itself and in combination with paclitaxel . In human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells, this compound treatment resulted in induced apoptosis and a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK2-cyclin A interaction, leading to cell cycle arrest . It also potently inhibits Aurora A and Aurora B, which are involved in the regulation of cell cycle progression . Furthermore, this compound has been found to significantly potentiate the apoptotic effect of paclitaxel, with inhibition of survivin expression/phosphorylation as the potential mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to induce apoptosis and reduce cell survival in HeLa cells
Metabolic Pathways
Given its role as a CDK2 inhibitor, it likely impacts pathways related to cell cycle progression and apoptosis .
Vorbereitungsmethoden
Industrial Production: Information on large-scale industrial production methods for NU6140 is limited.
Analyse Chemischer Reaktionen
Reaktionen: NU6140 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Reagenzien und Bedingungen für die Synthese von this compound würden wahrscheinlich organische Chemietechniken umfassen, aber genaue Details bleiben unklar.
Hauptprodukte: Die Hauptprodukte, die aus this compound-Reaktionen resultieren, würden von der jeweiligen Reaktionsart und den Bedingungen abhängen.
Wissenschaftliche Forschungsanwendungen
Chemie: this compound dient als wertvolles Werkzeug zur Untersuchung der CDK2-Funktion und der Zellzyklusregulation.
Biologie: Forscher verwenden this compound, um die Zellzyklusdynamik und potenzielle therapeutische Ziele zu untersuchen.
Medizin: Die Antikrebs-Eigenschaften von this compound machen es für die Krebsforschung und Medikamentenentwicklung relevant.
Industrie: Obwohl es in der Industrie nicht weit verbreitet ist, könnte die Selektivität von this compound für CDK2 Anwendungen in der Medikamentenentwicklung haben.
Wirkmechanismus
- This compound hemmt CDK2-Cyclin A und stört so den Zellzyklusfortschritt.
- Es kann sich auf nachgeschaltete Pfade auswirken, die mit Zellteilung, Apoptose und DNA-Reparatur zusammenhängen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: NU6140 gehört zu einer Klasse von CDK-Inhibitoren mit purinbasierten Strukturen. Andere verwandte Verbindungen umfassen Flavopiridol, Roscovitin und Palbociclib.
Eigenschaften
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEQSRJCJTWWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436732 | |
Record name | Cdk2 Inhibitor IV, NU6140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444723-13-1 | |
Record name | 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cdk2 Inhibitor IV, NU6140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NU6140?
A1: this compound is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].
Q2: How does this compound impact the expression of survivin, a protein involved in apoptosis regulation?
A2: Studies have shown that this compound, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in this compound's mechanism of action [].
Q3: Has the crystal structure of this compound in complex with CDK2 been solved, and what insights does it provide?
A3: Yes, the co-crystal structure of this compound bound to CDK2 has been determined []. The structural data confirms that this compound occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of this compound and can guide the design of more potent and selective CDK2 inhibitors.
Q4: Is this compound a highly selective CDK2 inhibitor?
A4: While initially considered a selective CDK2 inhibitor, further research suggests that this compound might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.
Q5: Beyond cancer, are there other potential therapeutic applications for this compound?
A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. This compound treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that this compound, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.
Q6: How does the structure of this compound relate to its activity?
A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for this compound, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.